7-Amino-5-chloro-1H-indole-2-carboxylic acid
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Overview
Description
7-Amino-5-chloro-1H-indole-2-carboxylic acid is an indole derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. The indole scaffold is a common structural motif in many natural products and pharmaceuticals, contributing to a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-5-chloro-1H-indole-2-carboxylic acid typically involves the functionalization of the indole ring. One common method includes the chlorination of indole-2-carboxylic acid followed by amination. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, followed by treatment with ammonia or an amine source .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-5-chloro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or chloro positions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
7-Amino-5-chloro-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Amino-5-chloro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. It can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
5-Chloroindole-2-carboxylic acid: Another indole derivative with similar structural features but lacking the amino group.
6-Aminoindole-2-carboxylic acid: Similar to 7-Amino-5-chloro-1H-indole-2-carboxylic acid but with the amino group at a different position.
Uniqueness: this compound is unique due to the presence of both amino and chloro substituents, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C9H7ClN2O2 |
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Molecular Weight |
210.62 g/mol |
IUPAC Name |
7-amino-5-chloro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H7ClN2O2/c10-5-1-4-2-7(9(13)14)12-8(4)6(11)3-5/h1-3,12H,11H2,(H,13,14) |
InChI Key |
FVVBVKIRMGYZLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(NC2=C(C=C1Cl)N)C(=O)O |
Origin of Product |
United States |
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